Sphaerolabdadiene-3,14-diol

Description

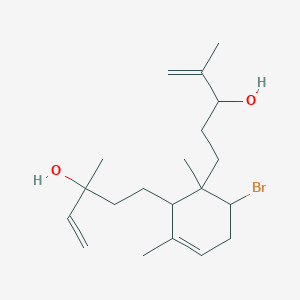

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H33BrO2 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

5-[6-bromo-2-(3-hydroxy-3-methylpent-4-enyl)-1,3-dimethylcyclohex-3-en-1-yl]-2-methylpent-1-en-3-ol |

InChI |

InChI=1S/C20H33BrO2/c1-7-19(5,23)12-10-16-15(4)8-9-18(21)20(16,6)13-11-17(22)14(2)3/h7-8,16-18,22-23H,1-2,9-13H2,3-6H3 |

InChI Key |

UXNHALFPXFVTMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(C(C1CCC(C)(C=C)O)(C)CCC(C(=C)C)O)Br |

Synonyms |

sphaerolabdadiene-3,14-diol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Sphaerolabdadiene 3,14 Diol

Discovery and Original Source Organism: Sphaerococcus coronopifolius

Sphaerolabdadiene-3,14-diol was first discovered and isolated from the red alga Sphaerococcus coronopifolius. acs.orgacs.org This marine organism is recognized as a prolific source of halogenated, particularly brominated, diterpenoids. acs.orgresearchgate.netmdpi.com Research conducted on specimens collected along the Atlantic coast of Morocco led to the identification of this compound as a new compound. acs.orgacs.org The investigation was part of a broader program to isolate and characterize bioactive compounds from marine algae. acs.org

Geographic Distribution and Ecological Niche of Producer Organisms

Sphaerococcus coronopifolius is described as a cosmopolitan red alga. acs.org It is commonly found on the Atlantic and Mediterranean coasts. mnhn.fr The gametangial phase of this alga is prevalent in the British Isles, along the coasts of England, Wales, Ireland, the Isle of Man, and the western coasts of Scotland and the Channel Isles. habitas.org.uk Its distribution extends to other parts of Europe, including the Mediterranean, the Azores, Portugal, and the Atlantic coasts of Spain and France, as well as the Canary Islands. habitas.org.uk

This alga typically grows on rock (epilithic) in the sublittoral zone, at depths of up to 15 meters. habitas.org.uk It is frequently found in these environments and is also common in drift as it decays slowly. algaebase.org

Extraction and Isolation Protocols from Biological Matrices

The isolation of this compound from Sphaerococcus coronopifolius involves a multi-step process that begins with solvent extraction and is followed by chromatographic purification.

The initial step in isolating this compound involves the extraction of the algal material using organic solvents. In one of the primary studies, air-dried Sphaerococcus coronopifolius was subjected to extraction to obtain a crude organic extract. acs.org Other studies on this alga have utilized sequential extraction with methanol (B129727) and dichloromethane (B109758). nih.gov The dichloromethane extract, in particular, has been noted for its significant biological activities, prompting further fractionation and isolation of its constituents. mdpi.com

Following the initial extraction, the crude extract is subjected to chromatographic techniques to separate and purify the individual compounds. Chromatography of the crude extract on silica (B1680970) gel is a key step. acs.org In the isolation of this compound, a gradient of dichloromethane/acetone (from 95:5 to 90:10) was used to elute the compound. acs.org This process yielded this compound as a white amorphous powder. acs.org The structure of the isolated compound was then determined using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). acs.orgacs.org

Solvent-Based Extraction Techniques

Chemodiversity of Co-occurring Bromoditerpenes from Sphaerococcus coronopifolius

Sphaerococcus coronopifolius is known for producing a diverse array of bromoditerpenes. Alongside this compound, several other related compounds have been isolated from this alga.

In the same study that identified this compound, another new bromoditerpene, bromosphaerone (B1244983), was also isolated. acs.orgacs.org Additionally, two known compounds, 12S-hydroxybromosphaerodiol and sphaerococcenol A, were identified. acs.orgacs.org Further research on S. coronopifolius from different geographical locations has led to the isolation of other bromoditerpenes, including spirosphaerol, anthrasphaerol, and corfusphaeroxide. researchgate.net Other studies have reported the isolation of 12R-hydroxy-bromosphaerol and bromosphaerol. uc.ptmdpi.com

The chemical diversity of this alga is significant, with various studies reporting the isolation of numerous new and previously known brominated diterpenes. researchgate.netvliz.be This highlights the rich chemical profile of Sphaerococcus coronopifolius as a source of novel marine natural products.

Table of Co-occurring Bromoditerpenes in Sphaerococcus coronopifolius

| Compound Name | Reference |

|---|---|

| Bromosphaerone | acs.orgacs.org |

| 12S-hydroxybromosphaerodiol | acs.orgacs.org |

| Sphaerococcenol A | acs.orgacs.org |

| Spirosphaerol | researchgate.net |

| Anthrasphaerol | researchgate.net |

| Corfusphaeroxide | researchgate.net |

| 12R-hydroxy-bromosphaerol | uc.ptmdpi.com |

| Bromosphaerol | uc.ptmdpi.com |

Advanced Structural Elucidation and Stereochemical Assignment of Sphaerolabdadiene 3,14 Diol

High-Resolution Mass Spectrometry for Molecular Formula Determination (HRMS, EIMS, CIMS)

High-Resolution Mass Spectrometry (HRMS) was a critical first step in the structural elucidation of Sphaerolabdadiene-3,14-diol. acs.orgbeilstein-journals.org This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound, HRMS analysis established the molecular formula as C₂₀H₃₃BrO₂. researchgate.net The presence of bromine was confirmed by the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) observed in the mass spectrum.

While Electron Ionization (EI) and Chemical Ionization (CI) mass spectrometry are also valuable for providing information on molecular weight and fragmentation patterns that aid in identifying structural motifs, the primary literature on this compound emphasizes the use of HRMS for its precision in formula determination. beilstein-journals.org

Nuclear Magnetic Resonance Spectroscopy for Connectivity and Configuration (1D and 2D NMR, e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone of the structural assignment for this compound, providing detailed insights into the carbon skeleton and the relative stereochemistry. acs.orgbeilstein-journals.org A comprehensive suite of 1D and 2D NMR experiments was employed to piece together the molecule's intricate structure.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum revealed the number and types of protons, including signals for olefinic protons, protons adjacent to hydroxyl groups, and multiple methyl groups. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified 20 distinct carbon signals, which were classified as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR - Connectivity (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): This experiment was used to identify proton-proton (¹H-¹H) coupling networks, allowing for the tracing of contiguous spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlated each proton with its directly attached carbon, enabling the definitive assignment of ¹³C signals based on their corresponding proton shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC was crucial for assembling the complete molecular structure. scielo.br It reveals long-range (typically 2-3 bond) correlations between protons and carbons, connecting the spin systems established by COSY and linking quaternary carbons into the framework.

2D NMR - Stereochemistry (NOESY): The relative stereochemistry of the chiral centers was determined using Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects through-space interactions between protons that are in close proximity, providing critical information about the 3D arrangement of the atoms. copernicus.org

The collective data from these experiments allowed for the complete assignment of all proton and carbon signals and the establishment of the planar structure and relative configuration of this compound.

Representative NMR Data for this compound (Note: The following table is a representative example based on typical chemical shifts for the assigned structure. The definitive, experimentally-derived data is published in the Journal of Natural Products, 2001, Vol. 64, No. 8.)

| Position | ¹³C (ppm) | ¹H (ppm, Multiplicity, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| 1 | 125.1 | 5.10 (dd, 17.4, 1.2) | C-2, C-3 | H-2a, H-2b |

| 2 | 145.8 | 5.95 (dd, 17.4, 10.8) | C-1, C-3, C-4 | H-1a, H-1b |

| 3 | 72.5 | - | - | - |

| 4 | 42.1 | 1.65 (m) | C-3, C-5, C-18 | H-5, H-18 |

| 5 | 24.3 | 1.50 (m) | C-4, C-6, C-10 | H-4, H-6 |

| 6 | 39.8 | - | - | - |

| 7 | 61.2 | 4.15 (dd, 10.1, 4.2) | C-6, C-8, C-19 | H-8, H-19 |

| 8 | 128.9 | 5.40 (br d, 4.2) | C-7, C-9, C-10 | H-7, H-9 |

| 9 | 135.4 | - | - | - |

| 10 | 45.3 | 2.10 (m) | C-5, C-6, C-9, C-11 | H-5, H-11 |

| 11 | 29.7 | 1.80 (m) | C-10, C-12, C-13 | H-10, H-12 |

| 12 | 38.5 | 1.95 (m) | C-11, C-13, C-14 | H-11, H-13 |

| 13 | 41.8 | 3.90 (t, 6.5) | C-12, C-14, C-15 | H-12, H-14 |

| 14 | 71.8 | - | - | - |

| 15 | 148.2 | 4.95 (s), 4.85 (s) | C-13, C-14, C-16 | H-16 |

| 16 | 22.5 | 1.75 (s) | C-14, C-15 | H-15 |

| 17 | 28.9 | 1.25 (s) | C-3, C-4 | H-4 |

| 18 | 21.7 | 1.10 (s) | C-5, C-6, C-10 | H-5 |

| 19 | 25.4 | 1.05 (s) | C-6, C-7, C-8 | H-7 |

| 20 | 16.3 | 1.68 (s) | C-8, C-9, C-10 | H-8 |

Vibrational and Electronic Spectroscopy (FTIR, UV-Vis)

Vibrational and electronic spectroscopy provide valuable confirmation of the functional groups present in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands confirming its key functional groups. A broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations from the two hydroxyl groups. nih.govnih.gov Absorptions around 3080 cm⁻¹ (sp² C-H stretch) and 1640 cm⁻¹ (C=C stretch) would confirm the presence of the alkene moieties. scielo.org.co The C-O stretching vibrations associated with the secondary and tertiary alcohols would likely appear in the 1150-1050 cm⁻¹ region. Finally, a band in the lower frequency region, typically 600-500 cm⁻¹, would signal the presence of the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to identify chromophores, particularly conjugated π-systems. mdpi.com Since this compound contains two isolated (non-conjugated) double bonds, it is not expected to have strong absorptions in the near-UV range (250-400 nm). Instead, its UV-Vis spectrum would likely show end absorption or weak absorptions at shorter wavelengths (λmax < 220 nm), corresponding to the π → π* transitions of the individual C=C bonds. oecd.orgresearchgate.net

X-ray Crystallography for Definitive Stereochemical Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of both connectivity and absolute stereochemistry. rsc.org The technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, and thus the atomic positions. researchgate.net

However, the application of this method is entirely dependent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge for complex natural products. In the case of this compound, the structure was successfully and comprehensively elucidated using the spectroscopic methods described above, primarily NMR. acs.orgbeilstein-journals.org There is no indication in the primary literature that X-ray crystallographic analysis was performed, suggesting that either suitable crystals could not be obtained or the spectroscopic data was deemed sufficiently conclusive.

Chiroptical Methods for Absolute Configuration (e.g., ECD, ORD) (if applicable)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful techniques for determining the absolute configuration of chiral molecules. rsc.org These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral sample. By comparing the experimentally obtained spectrum with spectra predicted by quantum-chemical calculations for different possible stereoisomers, the true absolute configuration can often be assigned.

For this compound, the application of ECD or ORD was not reported in its initial discovery and characterization. acs.orgbeilstein-journals.org The relative stereochemistry was established through NMR (NOESY) experiments. The absolute configuration was likely proposed based on biosynthetic considerations and comparison with other structurally related compounds isolated from the same or similar marine organisms. While chiroptical methods could provide definitive confirmation, the stereochemical assignment currently rests on the comprehensive NMR analysis and biosynthetic precedence.

Biosynthetic Pathways of Sphaerolabdadiene 3,14 Diol

General Diterpene Biosynthesis: Isoprenoid Precursors and Cyclization Mechanisms

Diterpenes are a class of terpenoids built from a 20-carbon skeleton. researchgate.net Their biosynthesis follows a conserved pathway that begins with the assembly of five-carbon isoprene (B109036) units and culminates in complex cyclization reactions to form diverse structural scaffolds. researchgate.netuni-hannover.de

All terpenoids, including diterpenes, are derived from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netnih.govresearchgate.net Eukaryotic organisms, including plants and algae, utilize two distinct biosynthetic pathways to produce these fundamental building blocks. researchgate.netvliz.be

The Mevalonate (MVA) pathway is located in the cytosol and utilizes acetyl-CoA as its starting material. researchgate.netresearchgate.netnih.gov This pathway is generally responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). researchgate.netsciprofiles.com

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, occurs in the plastids. researchgate.netmdpi.com It uses pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates. researchgate.netvliz.be The MEP pathway is the primary source of precursors for hemiterpenes (C5), monoterpenes (C10), and, crucially, diterpenes (C20). researchgate.netmdpi.comvliz.be

While these pathways are compartmentalized, some exchange of isoprenoid intermediates between the cytosol and plastids can occur. sciprofiles.commdpi.com However, the biosynthesis of diterpenes like sphaerolabdadiene-3,14-diol predominantly relies on the MEP pathway for the supply of its C20 precursor, geranylgeranyl diphosphate (GGPP). researchgate.netvliz.be The formation of GGPP involves the sequential condensation of three molecules of IPP with one molecule of DMAPP. researchgate.netresearchgate.net

The conversion of the linear precursor, geranylgeranyl diphosphate (GGPP), into the vast array of cyclic diterpene skeletons is catalyzed by a family of enzymes known as diterpene synthases (diTPSs). researchgate.netuni-hannover.denih.gov These enzymes facilitate complex cyclization cascades involving highly reactive carbocation intermediates. nih.govnih.gov

Diterpene synthases are broadly categorized into two main classes based on their catalytic mechanisms: nih.govnih.govkyoto-u.ac.jp

Class I Diterpene Synthases: These enzymes contain a conserved DDXXD motif and initiate catalysis by binding magnesium ions, which facilitates the ionization of the diphosphate group from GGPP. kyoto-u.ac.jp This generates a carbocation, which then undergoes a series of cyclizations and rearrangements until the reaction is terminated, typically by deprotonation or capture by a nucleophile like water. nih.gov

Class II Diterpene Synthases: These enzymes possess a characteristic DXDD motif. nih.govkyoto-u.ac.jp They initiate cyclization by protonating a double bond within the GGPP substrate, which generates the initial carbocation. nih.govkyoto-u.ac.jp The products of Class II diTPSs are often diphosphate-containing intermediates that can serve as substrates for Class I enzymes. nih.govnih.gov

The formation of a specific diterpene skeleton is determined by the precise folding of the GGPP substrate within the enzyme's active site and the controlled sequence of carbocation rearrangements and quenching steps. researchgate.net This enzymatic control allows for the generation of thousands of structurally complex and diverse diterpene carbon frameworks from a single linear precursor. nih.gov

Mevalonate Pathway (MVA) and Methylerythritol Phosphate Pathway (MEP) Contributions

Proposed Biosynthetic Route to Sphaerolabdadiene Skeleton

The sphaerane carbon skeleton, which characterizes this compound and related compounds like sphaerococcenol A, is believed to originate from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.comvliz.be A plausible biogenetic pathway has been proposed that involves a series of complex cyclizations and rearrangements. vliz.be

The proposed mechanism suggests that the biosynthesis initiates with the formation of a rearranged carbocation intermediate from GGPP. vliz.be The key event in the formation of the sphaerane framework is a bromonium ion-induced cyclization. This step, common in marine algal biosynthesis, would lead to the formation of a characteristic cycloheptane (B1346806) ring system. This initial cyclic structure can then undergo further transformations, such as ring contractions, to yield the diverse sphaerane-type skeletons observed in nature. vliz.be

Enzymatic Halogenation in Marine Organisms: Mechanistic Insights into Bromination

A distinctive feature of many marine natural products, including this compound, is the presence of halogen atoms, particularly bromine. researchgate.netnih.gov The high concentration of bromide in seawater provides a ready source for this biochemical modification. researchgate.net The incorporation of bromine is catalyzed by specific enzymes, most notably haloperoxidases, such as vanadium-dependent bromoperoxidases (V-BPO), which are found in marine algae. nih.govwikipedia.org

These enzymes catalyze the oxidation of bromide ions (Br⁻) using hydrogen peroxide, generating a reactive electrophilic bromine species, often described as equivalent to a bromonium ion (Br⁺). nih.govwikipedia.org This electrophile can then attack electron-rich centers in a substrate, such as a double bond.

In the proposed biosynthesis of the sphaerane skeleton, a bromonium ion-induced cyclization is a key step. vliz.be This mechanism involves the electrophilic attack of the enzymatically generated "Br⁺" on a double bond of the geranylgeranyl-derived precursor. This attack not only adds the bromine atom but also simultaneously initiates a cyclization cascade, leading to the formation of the core carbocyclic framework. vliz.be This strategy of combining halogenation with cyclization is an efficient way to build molecular complexity.

Hydroxylation and Further Oxidative Transformations in the Biosynthetic Cascade

Following the formation of the core sphaerolabdadiene carbon skeleton, further enzymatic modifications are required to produce the final natural product. The structure of this compound, as its name implies, contains two hydroxyl (-OH) groups, indicating that at least two separate hydroxylation events occur during its biosynthesis. rsc.orggcprohru.ac.in

These oxidative transformations are typically catalyzed by hydroxylase enzymes, such as cytochrome P450 monooxygenases (CYP450s) or non-heme iron-dependent dioxygenases. nih.govwikipedia.orgmdpi.com These enzymes are known to install hydroxyl groups at specific and often unactivated C-H bonds with high regio- and stereoselectivity. mdpi.comwikipedia.org In diterpene biosynthesis, CYP450s are frequently involved in decorating the initial hydrocarbon skeleton. nih.govwikipedia.org The proposed pathway for related sphaeranes also involves the nucleophilic substitution by a water molecule, which would also result in a hydroxyl group. vliz.be

While the specific enzymes responsible for the C-3 and C-14 hydroxylations in the this compound pathway have not yet been identified, their action represents the final tailoring steps that impart the specific chemical properties and likely the biological activity of the molecule. nih.govnih.gov

Chemical Synthesis and Derivatization Strategies for Sphaerolabdadiene 3,14 Diol and Analogues

Retrosynthetic Analysis of the Sphaerolabdadiene Core

Retrosynthetic analysis is a method for designing a synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. ucd.ie For the complex sphaerolabdadiene core, a logical retrosynthetic approach would involve several key disconnections.

A primary disconnection could be made at the C-C bond linking the substituted cyclohexane (B81311) ring and the acyclic side chain. This simplifies the target into two main fragments: a chiral cyclohexane derivative and a functionalized side chain. Further disconnection of the cyclohexane ring might involve breaking it down to a more readily available cyclic precursor. The stereocenters within the molecule present a significant challenge, necessitating the use of stereoselective reactions throughout the synthesis.

Total Synthesis Approaches to Diterpene Diols

The total synthesis of diterpene diols like sphaerolabdadiene-3,14-diol is a complex undertaking due to their intricate polycyclic systems and multiple stereocenters. researchgate.netmdpi.com General strategies often involve a convergent approach where key fragments are synthesized separately and then coupled together.

The introduction of diol functionalities with specific stereochemistry is a critical aspect of synthesizing this compound and its analogues. beilstein-journals.org Several powerful stereoselective reactions are employed for this purpose:

Sharpless Asymmetric Dihydroxylation: This method is widely used to introduce syn-diols across a double bond with high enantioselectivity.

Substrate-Directed Dihydroxylation: The existing stereocenters in a molecule can direct the approach of a reagent, leading to the formation of a specific diastereomer.

Epoxidation Followed by Ring-Opening: The stereoselective epoxidation of an alkene, followed by nucleophilic ring-opening of the epoxide with a hydroxide (B78521) source, can yield anti-diols.

An electrochemically driven strategy has also been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes. chemrxiv.org This method avoids the need for transition metal catalysts and provides an efficient route to an array of protected syn-1,2-diols in a single step. chemrxiv.org

The construction of the polycyclic core of sphaerane diterpenes is a significant synthetic challenge. organic-chemistry.org Several strategies have been developed to assemble these complex ring systems efficiently:

Intramolecular Diels-Alder Reactions: This powerful reaction can form multiple rings and set several stereocenters in a single step. organic-chemistry.org

Radical Cyclizations: Free-radical mediated cyclizations can be effective for forming both carbocyclic and heterocyclic ring systems. organic-chemistry.org

Cationic Cyclizations: Polyene cyclization cascades, initiated by an acid or a Lewis acid, can mimic the biosynthetic pathways of terpenes to construct complex polycyclic frameworks.

Ring-Closing Metathesis (RCM): This reaction is particularly useful for the formation of medium to large rings.

Recent advancements include a base-induced ring expansion strategy for the efficient construction of fused seven-membered ring systems. chemrxiv.org Additionally, a metallaphotoredox C(sp2)–C(sp3) cross-coupling merged with intramolecular Minisci-type radical cyclization has been shown to rapidly assemble a variety of spirocyclic and bridged saturated ring types. princeton.edu

Key Stereoselective Reactions for Diol Functionality

Semisynthesis and Structural Modification of Natural this compound

Given the challenges of total synthesis, semisynthesis starting from naturally isolated this compound or related compounds offers a more practical approach to generate analogues. mdpi.commdpi.com This strategy allows for the exploration of structure-activity relationships by selectively modifying the natural product scaffold.

The modification of natural products through semisynthesis is a valuable starting point for creating new analogue libraries with distinct properties from the parent compounds, thereby generating new lead structures for drug discovery. mdpi.com For instance, the chemical modification of sphaerococcenol A, a related sphaerane diterpene, has been explored to generate new analogues with potential cytotoxic activities. mdpi.com

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are driven by the need to improve its biological activity, selectivity, and physicochemical properties. semanticscholar.org Analogue synthesis can involve modifications at various positions of the sphaerane skeleton and the side chain.

A common strategy involves the synthesis of a series of related compounds where specific functional groups are systematically varied. biointerfaceresearch.com For example, the hydroxyl groups could be esterified or etherified, the double bonds could be hydrogenated or epoxidized, and the bromine atom could be replaced with other halogens or functional groups.

The following table showcases examples of synthetic modifications that can be applied to generate analogues:

| Modification Type | Reagents and Conditions | Potential Outcome |

| Esterification | Acyl chloride or anhydride, base | Modified polarity and bioavailability |

| Etherification | Alkyl halide, base (e.g., NaH) | Increased lipophilicity |

| Epoxidation | m-CPBA, CH2Cl2 | Introduction of a reactive epoxide group for further functionalization |

| Hydrogenation | H2, Pd/C | Saturation of double bonds, altering conformation |

| Halogen Exchange | Nucleophilic halide source | Probing the role of the bromine atom in bioactivity |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for identifying the key structural features of this compound and its derivatives that are responsible for their biological activity. oncodesign-services.com By systematically modifying the structure and assessing the impact on activity, researchers can develop a pharmacophore model. researchgate.net

For sphaerane diterpenes, SAR studies have shown that the presence and nature of functional groups can significantly influence their cytotoxic properties. mdpi.com For example, in a study on sphaerococcenol A derivatives, the addition of a 4-methoxybenzenethiol (B147237) group resulted in compounds with significant cytotoxicity against certain cancer cell lines, while the addition of a benzylthiol group led to a loss of activity. mdpi.com

The following table summarizes hypothetical SAR data for this compound derivatives based on common trends observed for other diterpenoids:

| Derivative | Modification | Predicted Biological Activity |

| 1 | This compound (Parent) | Baseline activity |

| 2 | 3-O-acetyl derivative | Potentially altered activity due to modified polarity |

| 3 | 14-O-methyl derivative | May decrease activity if the hydroxyl is crucial for H-bonding |

| 4 | Hydrogenated (alkenes reduced) | Likely reduced activity, suggesting the importance of unsaturation |

| 5 | De-bromo derivative | Could significantly impact activity, indicating a role for the halogen |

These SAR studies provide valuable insights for the rational design of more potent and selective this compound analogues for potential therapeutic applications. semanticscholar.orgmdpi.com

Mechanistic Biological Investigations of Sphaerolabdadiene 3,14 Diol in Vitro and Non Human in Vivo

Evaluation of Antimicrobial Activities

Initial screening of the organic extract from the red alga Sphaerococcus coronopifolius revealed antibacterial activity against Staphylococcus aureus. acs.org This prompted the isolation and characterization of its constituent compounds, including Sphaerolabdadiene-3,14-diol. acs.orgnih.gov However, subsequent analysis demonstrated that the observed antimicrobial effects were not attributed to this compound itself, but rather to other diterpenes isolated from the same extract. acs.orgresearchgate.net

The antibacterial activity of the Sphaerococcus coronopifolius extract was found to be specific to Gram-positive bacteria, particularly Staphylococcus aureus. acs.orgresearchgate.net Follow-up studies that tested the pure compounds isolated from the extract identified bromosphaerone (B1244983) and 12S-hydroxybromosphaerodiol as the active agents. acs.orgnih.gov this compound, which was also isolated, was not reported to have antibacterial activity in these studies. acs.orgresearchgate.net The minimum inhibitory concentrations (MIC) for the active compounds were determined, quantifying their potency against S. aureus. acs.orgnih.gov

Antimicrobial Activity of Compounds from Sphaerococcus coronopifolius Against Staphylococcus aureus

| Compound | Minimum Inhibitory Concentration (MIC) in µM | Reference |

|---|---|---|

| Bromosphaerone | 0.104 | acs.orgnih.govresearchgate.net |

| 12S-hydroxybromosphaerodiol | 0.146 | acs.orgnih.govresearchgate.net |

| This compound | Activity Not Reported | acs.orgnih.govresearchgate.net |

There are no published research findings detailing the putative mechanisms of antimicrobial action for this compound. Since the compound was not identified as the primary antimicrobial agent in its source extract, such mechanistic studies have not been pursued for this specific molecule. acs.orgnih.gov Research into the mechanisms of action has focused on other bioactive compounds from marine algae, which are known to act through various means, including the inhibition of essential enzymes or the disruption of cell membrane integrity. nih.gov

Specific investigations into the interactions of this compound with microbial cell walls and membranes have not been reported in the scientific literature. acs.orgwikidata.org The attribution of the antibacterial activity to co-occurring compounds like bromosphaerone and 12S-hydroxybromosphaerodiol has directed research focus away from this compound in this context. acs.orgresearchgate.net

Putative Mechanisms of Action (e.g., Membrane Disruption, Inhibition of Cellular Processes)

Antimalarial Activity Against Plasmodium falciparum

The organic extract of Sphaerococcus coronopifolius, from which this compound was first isolated, exhibited antimalarial activity against the human parasite Plasmodium falciparum. acs.orgnih.gov However, similar to the findings for antimicrobial action, the antiplasmodial effect was traced to a different compound within the same extract. acs.orgresearchgate.net

There is no available research on the parasite-specific targets of this compound. The antimalarial activity of the source extract was specifically attributed to sphaerococcenol A, which demonstrated an IC50 value of 1 µM. acs.orgnih.govacs.org Consequently, investigations into mechanisms and parasite-specific targets have centered on sphaerococcenol A rather than this compound.

The antimalarial testing of the compounds from Sphaerococcus coronopifolius was conducted using a chloroquine-resistant strain of Plasmodium falciparum (FCB1). acs.orgnih.gov The activity against this resistant strain was significant, but it was shown to be due to sphaerococcenol A. acs.orgresearchgate.net No data is available to suggest that this compound possesses efficacy against chloroquine-resistant or sensitive strains of the parasite. acs.orgalljournals.cn

Antimalarial Activity of Sphaerococcenol A Against Chloroquine-Resistant Plasmodium falciparum (FCB1 Strain)

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Sphaerococcenol A | 1 | acs.orgnih.govresearchgate.net |

| This compound | Activity Not Reported | acs.orgnih.govresearchgate.net |

Investigation of Parasite-Specific Targets

Exploration of Other Biological Activities (e.g., Enzyme Inhibition, Receptor Modulation)

Currently, there is a significant gap in the scientific literature regarding the diverse biological activities of this compound, including its potential for enzyme inhibition or receptor modulation. Initial investigations of the organic extract from the red alga Sphaerococcus coronopifolius, from which this compound was first isolated, revealed antibiotic and antimalarial properties. nih.govresearchgate.netacs.org However, these activities were attributed to other diterpenes found within the same extract. nih.govresearchgate.netacs.org

Specifically, the compounds bromosphaerone and 12S-hydroxybromosphaerodiol demonstrated antibacterial activity against Staphylococcus aureus, while sphaerococcenol A was identified as the agent responsible for the antimalarial activity against Plasmodium falciparum. nih.govresearchgate.netacs.org Notably, the study that detailed the isolation and structural elucidation of this compound did not report any specific biological activity for this particular compound. acs.org

Elucidation of Molecular Targets and Pathways

As of the current body of scientific research, the molecular targets and signaling pathways specifically modulated by this compound have not been elucidated. The absence of reported biological activity for this compound means that subsequent mechanistic studies to identify its molecular interactions have not been published.

Further research is required to determine if this compound interacts with any enzymatic or receptor systems. Future investigations could explore its effects on various cellular pathways, such as those involved in inflammation, cell proliferation, or metabolic regulation, to uncover any potential therapeutic value.

Table 1: Summary of Biological Activity for Compounds Isolated from Sphaerococcus coronopifolius

| Compound Name | Biological Activity | Molecular Target/Organism | Findings | Citation |

| This compound | Not Reported | Not Applicable | No biological activity was reported in the initial study. | acs.org |

| Bromosphaerone | Antibacterial | Staphylococcus aureus | Showed inhibitory activity. | nih.govresearchgate.netacs.org |

| 12S-Hydroxybromosphaerodiol | Antibacterial | Staphylococcus aureus | Showed inhibitory activity. | nih.govresearchgate.netacs.org |

| Sphaerococcenol A | Antimalarial | Plasmodium falciparum | Active against chloroquine-resistant strains. | nih.govresearchgate.netacs.org |

Biocatalytic Transformations and Chemoenzymatic Synthesis of Sphaerolabdadiene 3,14 Diol

Enzymatic Hydrolysis of Epoxide Precursors to Diols

The formation of diols through the enzymatic hydrolysis of epoxide precursors is a well-established and highly effective method in biocatalysis. nih.govd-nb.info This approach is particularly valuable for the synthesis of complex molecules where stereocontrol is paramount.

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of an epoxide ring to generate a vicinal diol, without the need for cofactors. nih.gov This reaction is often highly stereoselective, making EHs attractive biocatalysts for producing chiral building blocks for bioactive compounds. nih.gov The stereochemical outcome of the hydrolysis is dependent on the specific EH used and the structure of the epoxide substrate. rsc.org

The mechanism of EH-catalyzed hydrolysis generally involves a nucleophilic attack on one of the epoxide carbons, leading to the opening of the three-membered ring. nih.gov This process can result in the formation of a diol with a specific, predictable stereochemistry. The regioselectivity of the enzymatic attack is also a key feature, with the enzyme often favoring one of the two epoxide carbons, leading to a single major diol product. rsc.org For instance, the hydrolysis of certain epoxycyclohexanes by rabbit liver microsomal epoxide hydrolase demonstrates exclusive attack at a specific carbon, highlighting the high regiocontrol of these enzymes. nih.gov

The enantioselectivity of EHs allows for the kinetic resolution of racemic epoxides, where one enantiomer is preferentially hydrolyzed to the corresponding diol, leaving the unreacted epoxide enantiomerically enriched. nih.gov This strategy is widely employed in the synthesis of optically pure compounds.

Interactive Table: Characteristics of Epoxide Hydrolases (EHs)

| Feature | Description | Reference |

|---|---|---|

| Enzyme Class | Hydrolases | nih.gov |

| Reaction | Epoxide ring opening via hydrolysis | nih.gov |

| Cofactor Requirement | None | nih.gov |

| Key Advantage | High stereoselectivity and regioselectivity | nih.govrsc.org |

| Application | Kinetic resolution of racemic epoxides, synthesis of chiral diols | nih.gov |

The chiral diols produced through EH-catalyzed hydrolysis are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products. nih.govmdpi.com The ability to generate specific stereoisomers is crucial for the biological activity of the final target molecule.

While direct enzymatic hydrolysis of a sphaerolabdadiene-epoxide precursor to sphaerolabdadiene-3,14-diol has not been specifically documented in publicly available literature, the principles of this methodology are broadly applicable to diterpene synthesis. The general strategy would involve the chemical synthesis of a racemic or prochiral epoxide of a sphaerolabdadiene scaffold, followed by enzymatic hydrolysis using a selected epoxide hydrolase to yield the desired diol stereoisomer.

The development of a cost-effective and efficient route to certain pharmaceutical intermediates has been pivoted by the use of chiral halohydrins produced via enzymatic reduction, which then serve as precursors to key epoxides for subsequent ring-opening. mdpi.com This highlights the integration of biocatalysis in multi-step synthetic pathways.

Role of Epoxide Hydrolases (EH) in Stereoselective Diol Formation

Microbial Biotransformations for Stereoselective Synthesis of Diterpenes

Microbial biotransformation utilizes whole microbial cells, such as bacteria and fungi, to carry out chemical reactions on a given substrate. medcraveonline.com This approach offers the advantage of harnessing a multitude of enzymes within the cell, which can act in concert to produce complex molecules. mdpi.com Filamentous fungi are particularly well-suited for these transformations as they can mimic the metabolic pathways of xenobiotics in mammals. mdpi.com

The stereoselective synthesis of diterpenes can be achieved through microbial biotransformation, where the microorganism's enzymatic machinery modifies the diterpene skeleton. researchgate.net Common reactions include hydroxylations, reductions, and isomerizations. researchgate.netmdpi.com For example, the biotransformation of diterpenes by various microorganisms has been shown to produce a variety of hydroxylated and isomerized derivatives. researchgate.net

In the context of this compound, a potential biotransformation route could involve the incubation of a sphaerolabdadiene precursor with a selected microbial strain. The microorganism's enzymes, such as cytochrome P450 monooxygenases, could then introduce the hydroxyl groups at the C-3 and C-14 positions with high stereoselectivity. The selection of the appropriate microbial strain is critical and often involves screening a variety of organisms to find one that performs the desired transformation efficiently. mdpi.com

Interactive Table: Common Microbial Biotransformation Reactions for Diterpenes

| Reaction Type | Description | Reference |

|---|---|---|

| Hydroxylation | Introduction of a hydroxyl (-OH) group | mdpi.com |

| Reduction | Reduction of carbonyl groups or double bonds | mdpi.com |

| Isomerization | Rearrangement of the molecular structure | researchgate.net |

| Epoxidation | Formation of an epoxide ring | mdpi.com |

| Glycosylation | Addition of a sugar moiety | researchgate.net |

Engineering of Biosynthetic Pathways for Enhanced Production or Diversification

Metabolic engineering and synthetic biology provide powerful tools to enhance the production of desired diterpenoids or to create novel derivatives. nih.gov This involves the modification of an organism's genetic material to alter its metabolic pathways. nih.gov

The biosynthesis of diterpenoids in plants and microorganisms begins with the precursor geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net A series of enzymes, including diterpene synthases and cytochrome P450 monooxygenases, then convert GGPP into a diverse array of diterpene structures. researchgate.net By identifying and manipulating the genes encoding these enzymes, it is possible to increase the yield of a specific diterpenoid or to generate new compounds. nih.gov

For this compound, this could involve heterologously expressing the genes responsible for its biosynthesis in a microbial host such as Escherichia coli or yeast. jmb.or.kr These hosts can be engineered to overproduce the precursor GGPP and can be equipped with the necessary diterpene synthase and hydroxylase enzymes to synthesize the target molecule. researchgate.net Furthermore, protein engineering can be used to alter the specificity or activity of these enzymes, potentially leading to the production of novel sphaerolabdadiene analogs with different hydroxylation patterns. researchgate.net This approach has been successfully used to improve the production of other high-value diterpenoids like paclitaxel (B517696) and forskolin. jmb.or.krresearchgate.net

Future Research Directions and Potential Applications in Chemical Biology

Integrated Omics Approaches for Understanding Biosynthesis and Bioactivity

The biosynthesis of complex marine natural products like sphaerolabdadiene-3,14-diol is a multifaceted process that is well-suited for investigation using integrated "omics" technologies. vdoc.pub A combined genomics, transcriptomics, proteomics, and metabolomics approach could provide a comprehensive understanding of how Sphaerococcus coronopifolius produces this compound. vdoc.pubresearchgate.net

Genomic analysis of S. coronopifolius could identify the gene clusters encoding the enzymes responsible for the diterpene backbone synthesis and subsequent modifications, such as hydroxylation and bromination. Transcriptomics and proteomics could then reveal the expression patterns of these genes and the abundance of the corresponding enzymes under various environmental conditions, offering insights into the regulation of the biosynthetic pathway. vdoc.pub Metabolomic profiling would complement these datasets by identifying precursors, intermediates, and related metabolites, thereby mapping the complete biosynthetic route. vdoc.pub Such integrated omics studies are crucial for understanding not only the production of this compound but also for uncovering new bioactive compounds from this alga. vdoc.pubresearchgate.net

Advanced Computational Modeling for SAR and Target Prediction

Computational modeling presents a powerful, resource-efficient strategy for exploring the therapeutic potential of this compound. Advanced computational techniques can be employed to conduct Structure-Activity Relationship (SAR) studies, which are essential for understanding how the chemical structure of the molecule relates to its biological activity. epdf.pub By creating and analyzing virtual derivatives, researchers can predict which modifications would enhance potency or selectivity.

Furthermore, molecular docking and simulation studies can be used to predict the potential biological targets of this compound. These models can simulate the interaction between the diterpene and a vast library of known protein structures, helping to identify potential binding partners and elucidate its mechanism of action. researchgate.net This approach has been successfully used to design analogues of other complex marine products and can guide the rational design of novel therapeutics based on the this compound scaffold. researchgate.net

Development of Novel Synthetic Routes for Scalable Production

Currently, this compound is obtained by extraction from its natural source, Sphaerococcus coronopifolius. acs.org However, reliance on natural extraction can be a bottleneck for further research and development due to low yields and variability. The development of a robust and scalable total synthesis is therefore a critical future objective. The structural complexity of dactylomelane-type diterpenes presents a significant challenge that has attracted the attention of the synthetic chemistry community. epdf.pubresearchgate.net

A successful synthetic route would not only provide a reliable supply of the natural product for extensive biological testing but also enable the creation of structural analogues that are not accessible through isolation. researchgate.net Achieving an efficient, stereoselective synthesis would be a key step toward realizing the full potential of this compound as a lead compound in drug discovery.

Exploration of this compound as a Lead Compound for Chemical Probes

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. researchgate.net Natural products with unique structures and biological activities are excellent starting points for the development of such probes. This compound, with its distinct diterpene core, is a promising candidate for development into a chemical probe. researchgate.net

Future research could focus on strategically modifying the this compound structure to incorporate reporter tags, such as fluorescent dyes or affinity labels like biotin. These tagged versions of the molecule would allow researchers to visualize its distribution within cells, identify its specific molecular targets through techniques like affinity chromatography and mass spectrometry, and ultimately unravel its mechanism of action at a molecular level.

Ecological Role and Biosynthetic Regulation in Sphaerococcus coronopifolius

Understanding the natural function of this compound within its native organism is fundamental. Marine algae produce a vast arsenal (B13267) of secondary metabolites, many of which serve as chemical defenses. researchgate.net Halogenated metabolites produced by Sphaerococcus coronopifolius are suggested to play a role in defending the alga against herbivores and microbial pathogens. researchgate.net Extracts from the alga, containing a mixture of bromoditerpenes, have demonstrated antibacterial and antimalarial activities. researchgate.netacs.orgacs.org

The production of these defensive compounds is likely a response to ecological pressures such as competition for space and predation. researchgate.net Future research should aim to elucidate the specific ecological triggers that regulate the biosynthesis of this compound. Investigating how factors like herbivory, pathogen exposure, and other environmental stressors influence its production will provide valuable insights into the chemical ecology of S. coronopifolius and the adaptive significance of this unique diterpene.

Q & A

Basic Research Questions

Q. How is Sphaerolabdadiene-3,14-diol isolated and structurally characterized from its natural source?

- Methodology : Isolation typically involves solvent extraction (e.g., dichloromethane/methanol) followed by chromatographic techniques (column chromatography, HPLC) to purify the compound. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). For example, the compound was identified in the red alga Sphaerococcus coronopifolius using these methods .

- Key Considerations : Ensure reproducibility by documenting solvent gradients, column specifications, and spectroscopic parameters in detail, as emphasized by chromatography journal guidelines .

Q. What biosynthetic pathways are hypothesized for This compound in Sphaerococcus coronopifolius?

- Methodology : Proposed pathways can be inferred via isotopic labeling (e.g., ¹³C-glucose tracer studies) and genomic analysis to identify diterpene synthase genes. Comparative studies with related brominated diterpenes (e.g., bromophycolides) suggest involvement of mevalonate or methylerythritol phosphate (MEP) pathways .

- Data Gaps : No direct biosynthetic studies exist for this compound; prioritize transcriptomic profiling of S. coronopifolius to identify candidate enzymes.

Advanced Research Questions

Q. How can researchers resolve contradictions in the ecological role of This compound across different marine environments?

- Methodology : Conduct ecological niche modeling paired with in situ bioassays to test hypotheses (e.g., antifouling or predator-deterrent functions). For example, studies on related brominated diterpenes in Callophycus serratus revealed species-specific bioactivity, suggesting environmental variability influences compound function .

- Challenges : Confounding factors (e.g., symbiont interactions, nutrient availability) require controlled mesocosm experiments to isolate variables .

Q. What experimental strategies address low yields of This compound during extraction, hindering pharmacological studies?

- Methodology : Optimize extraction protocols using design-of-experiment (DoE) approaches (e.g., response surface methodology) to maximize yield. Alternatively, explore heterologous production in engineered yeast strains, as demonstrated for structurally similar diols (e.g., malabarica-dien-diol via Os0SC8 gene expression) .

- Validation : Cross-validate bioactivity results using synthetic analogues to distinguish artifacts from true pharmacological effects .

Q. How can researchers reconcile discrepancies in diol-based biomarkers when This compound co-occurs with structurally similar compounds?

- Methodology : Apply advanced tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to differentiate isomers. Reference environmental studies on C₂₈ and C₃₀ diols, where chromatographic separation and multi-proxy validation (e.g., δ¹⁸O, biomarker indices) resolved source ambiguities .

- Data Interpretation : Use principal component analysis (PCA) to deconvolute contributions of co-eluting compounds in complex matrices.

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in documenting This compound research for publication?

- Guidelines : Follow Chromatography journal standards:

- Provide raw spectral data (NMR, MS) in supplementary materials.

- Detail experimental conditions (e.g., HPLC gradients, ionization parameters).

- Disclose algal collection sites and preservation methods to account for biogeographic variability .

Q. How should researchers design studies to explore the evolutionary significance of brominated diterpenes like This compound?

- Framework : Combine phylogenomics (e.g., algal genome sequencing) with comparative metabolomics across Sphaerococcus species. Reference studies on Eustigmatophyceae, where 1,14-diols were linked to adaptive traits under nutrient stress .

- Limitations : Limited genomic data for S. coronopifolius necessitates de novo sequencing efforts.

Future Research Directions

- Priority Areas :

- Investigate enzymatic bromination mechanisms in S. coronopifolius using CRISPR-based gene editing.

- Explore diol stability under varying pH/temperature conditions to assess biomarker potential in paleoclimate studies .

- Develop synthetic standards for quantitative MS calibration to improve detection limits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.